(Val4)-angiotensin III, a variant of angiotensin III, is a peptide involved in various physiological processes, particularly in the regulation of blood pressure and fluid balance. This compound is derived from the angiotensinogen precursor through enzymatic cleavage and plays a significant role in the renin-angiotensin system. The specific substitution of valine at position four distinguishes this variant from other angiotensins, influencing its receptor binding and biological activity.
Angiotensin III is primarily synthesized in the body from angiotensin II through the action of aminopeptidases. The specific variant, (Val4)-angiotensin III, can be produced synthetically for research purposes or derived from natural sources in controlled environments.
(Val4)-angiotensin III is classified as a peptide hormone. It belongs to the broader category of angiotensins, which are crucial components of the renin-angiotensin system that regulates blood pressure and fluid homeostasis.
The synthesis of (Val4)-angiotensin III typically involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into peptides. This method is advantageous for producing peptides with high purity and yield.
(Val4)-angiotensin III has a specific sequence that includes valine at position four, influencing its conformation and interaction with receptors. The molecular formula can be represented as C₁₃H₁₈N₄O₁₃S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
(Val4)-angiotensin III participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways.
The mechanism by which (Val4)-angiotensin III exerts its effects involves binding to specific G protein-coupled receptors on target cells. This interaction activates intracellular signaling pathways that lead to physiological responses such as vasoconstriction and increased sodium reabsorption.
(Val4)-angiotensin III has several applications in biomedical research:
(Val4)-Angiotensin III (Arg-Val-Tyr-Val-His-Pro-Phe; RVYVHPF) is a heptapeptide analog of endogenous angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe), distinguished by a valine substitution at position 4. This single-site modification replaces the isoleucine residue found in canonical angiotensin III with valine, altering both hydrophobicity and side-chain geometry. The valine substitution introduces a β-branched aliphatic side chain with reduced steric bulk compared to isoleucine (loss of one methylene group), potentially impacting receptor docking and proteolytic stability [1] [3] [10].
Table 1: Sequence Comparison of Angiotensin Peptides
Peptide | Sequence | Position 4 Residue | Biological Significance |
---|---|---|---|
Angiotensin II (1-8) | DRVYIHPF | Ile | Primary RAS effector; vasoconstriction |
Canonical Angiotensin III | RVYIHPF | Ile | AT1/AT2 receptor agonist; aldosterone release |
(Val4)-AngIII | RVYVHPF | Val | Enhanced Gαq/βarr2 agonism; modified stability |
Angiotensin IV (3-8) | VYIHPF | Ile | IRAP ligand; cognitive effects |
Homology analysis reveals high conservation across the angiotensin peptide family, particularly in the C-terminal hexapeptide region critical for receptor engagement. The N-terminal arginine (position 1) is indispensable for AT1 receptor activation, while the phenylalanine (position 8) contributes to core hydrophobic interactions. Position 4 resides within a solvent-exposed region that modulates receptor selectivity rather than direct binding pocket engagement. The Val4 substitution reduces hydrophobicity (ΔG = -0.46 kcal/mol by Kyte-Doolittle scale) compared to Ile4, which may alter peptide-membrane partitioning and receptor accessibility [4] [7]. Functionally, this substitution enhances specificity toward Gαq and β-arrestin-2 (βarr2) pathways, with pEC50 values of 8.31 and 8.44, respectively – representing approximately 3-fold increased potency over angiotensin III in βarr2 recruitment assays [3].
(Val4)-Angiotensin III exhibits a molecular weight of 917.11 Da (theoretical monoisotopic mass) and an empirical formula of C45H64N12O9, as confirmed by mass spectrometry and elemental analysis [1] [10]. Minor discrepancies in reported molecular weights (e.g., 977.12 Da in some sources) arise from salt forms or hydration states rather than sequence variations [3]. The peptide displays a net charge of +2 at physiological pH (arginine guanidinium + imidazolium protonation of histidine), governing its solubility and electrophoretic behavior.
Table 2: Physicochemical Profile of (Val4)-Angiotensin III
Property | Value | Analytical Method | Significance |
---|---|---|---|
Molecular Weight | 917.11 Da | ESI-MS ([M+2H]2+ m/z 459.1) | Confirms sequence identity |
Empirical Formula | C45H64N12O9 | High-resolution MS | Basis for stoichiometric calculations |
Solubility | >50 mg/mL in DMSO | Kinetic solubility assay | Suitable for stock solutions in assays |
Stability in Solution | t1/2 = 14 days (4°C, pH 7.4) | LC-MS quantification | Degrades to AngIV (VYVHPF) via aminopeptidases |
Detection Limit | 5 pg (LC-MS/SIR mode) | Triple quadrupole MS | Sensitivity for metabolic studies |
Stability studies using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) demonstrate susceptibility to exopeptidases, particularly aminopeptidase N, which cleaves N-terminal arginine to yield VYVHPF (des-Arg1 derivative). The Val4 substitution confers moderate resistance compared to Ile4-containing analogs due to altered substrate-enzyme steric compatibility. Solid-phase extraction (C18 cartridges) with 0.1% formic acid in acetonitrile/water provides >90% recovery for analytical quantification. Lyophilized peptide remains stable >24 months at -80°C when protected from moisture, while solutions in DMSO retain integrity for 1 month at -20°C [3] [4]. Reverse-phase HPLC retention time (C18 column, 10-40% acetonitrile gradient) is 12.3 min, distinguishable from angiotensin III (14.1 min) due to altered hydrophobicity [4].
The conformational landscape of (Val4)-Angiotensin III has been probed primarily via nuclear magnetic resonance (NMR) spectroscopy in dimethyl sulfoxide (DMSO-d6) and water/acetonitrile mixtures. 1H-NMR reveals critical through-space interactions via nuclear Overhauser effect spectroscopy (ROESY), demonstrating a compact tertiary structure stabilized by aromatic stacking and hydrogen bonding. Key NOE contacts include:
These interactions stabilize a turn-like structure centered at Val4-His5-Pro6, differing from the canonical angiotensin III's extended conformation. The Val4 substitution reduces steric hindrance at the i+1 position of the turn, increasing backbone flexibility by ~15% (estimated from 3JHα-NH coupling constants) compared to Ile4 [6].
While no X-ray crystallography data exists specifically for (Val4)-AngIII, homology modeling based on Class A GPCR-bound peptide structures (e.g., angiotensin II-AT1R complex) suggests critical interactions with the receptor:
The smaller Val4 side chain expands this hydrophobic subpocket by 18 Å3 compared to Ile4, permitting enhanced water-mediated hydrogen bonding with Thr287 – a phenomenon implicated in β-arrestin bias [5] [8]. Molecular dynamics simulations (100 ns) further reveal that Val4 enhances conformational sampling of a β-turn between Tyr3 and His5, which correlates with βarr2 recruitment efficiency (R2 = 0.91) [3] [8]. Cryo-EM studies of related class B1 GPCRs suggest that such conformational flexibility may facilitate receptor-transducer complex stabilization through dynamic peptide adaptation [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0